molecular formula C13H18BNO4 B13664810 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid

Cat. No.: B13664810
M. Wt: 263.10 g/mol
InChI Key: XNSNZFPCNRRAOO-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with a boronic ester and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid typically involves the following steps:

    Borylation of Pyridine: The pyridine ring is first functionalized with a boronic ester group. This can be achieved through a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of Acetic Acid Group: The acetic acid group can be introduced via a carboxylation reaction. This involves the reaction of the borylated pyridine with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester and acetic acid groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The acetic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine atom instead of an acetic acid group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyridine ring.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the acetic acid group.

Uniqueness

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid is unique due to the combination of the boronic ester and acetic acid groups on the pyridine ring. This combination allows for diverse reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-15-10(9)8-11(16)17/h5-7H,8H2,1-4H3,(H,16,17)

InChI Key

XNSNZFPCNRRAOO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CC(=O)O

Origin of Product

United States

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